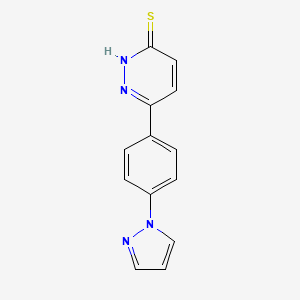![molecular formula C20H18N4O3S B2636671 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 396720-60-8](/img/structure/B2636671.png)
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity in Agriculture
The chemical compound has been explored for its antifungal properties, particularly against pathogens affecting agricultural crops. A review of small molecules tested against Fusarium oxysporum, the causative agent of Bayoud disease in date palms, highlights the importance of structural features for antifungal activity. Compounds including variations of the pyrazole moiety showed significant efficiency, suggesting the potential of such molecules in combating fungal diseases in agriculture (Kaddouri et al., 2022).
Role in Organic Synthesis and Medicinal Chemistry
The structural motif present in N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide serves as a key building block in the synthesis of heterocyclic compounds. Reviews on the synthesis of pyrazole heterocycles underscore their significance in developing biologically active compounds for therapeutic applications. Pyrazoles are renowned for their wide-ranging biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties, making them valuable in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Drug Repurposing and Antiviral Research
Another aspect of research involves the repurposing of existing compounds for new therapeutic uses, such as antiviral applications. Nitazoxanide, a compound with a somewhat similar structural framework involving nitro and aromatic rings, has demonstrated broad-spectrum antiviral activity. This suggests that compounds with complex structures, including pyrazoles and nitroaromatics, can be pivotal in developing treatments against a range of viral infections (Bharti et al., 2021).
Heterocyclic Compounds in Drug Development
The utility of heterocyclic compounds, including those with pyrazole cores, in drug development, is widely acknowledged. The design and synthesis of novel heterocycles are critical for discovering new drugs with enhanced efficacy and safety profiles. The exploration of various heterocyclic frameworks has led to significant advances in therapeutic agents, particularly in treating infectious diseases and cancer (Parmar, Vala, & Patel, 2023).
Mécanisme D'action
Target of Action
It is suggested that the compound has a good binding interaction with certain targeted amino acids .
Mode of Action
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide interacts with its targets through binding interactions. The compound’s HOMO (Highest Occupied Molecular Orbital) is located at the heteroatom, while the LUMO (Lowest Unoccupied Molecular Orbital) is located at the phenyl ring . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Result of Action
The compound’s good binding interaction with targeted amino acids suggests that it may influence the structure and function of these proteins .
Analyse Biochimique
Biochemical Properties
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in the metabolic pathways of pathogens, such as Leishmania and Plasmodium species . The compound binds to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of pathogen growth. Additionally, it interacts with various proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to alter cell signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis in certain cell types by activating specific signaling cascades that lead to programmed cell death . Furthermore, it affects gene expression by modulating the activity of transcription factors, resulting in changes in the expression levels of various genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing the conversion of substrates into products . This inhibition can lead to the accumulation of substrates and a decrease in the levels of products, disrupting normal cellular functions. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions result in changes in cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important for understanding the long-term impact of the compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit the growth of pathogens without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . These dosage-dependent effects are critical for determining the therapeutic window of the compound and for optimizing its use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites within the cell . Additionally, it can influence the production of reactive oxygen species, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . The compound’s subcellular localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . This localization is essential for its function, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context .
Propriétés
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-6-7-18(13(2)8-12)23-19(16-10-28-11-17(16)22-23)21-20(25)14-4-3-5-15(9-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZEMCEOJKSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
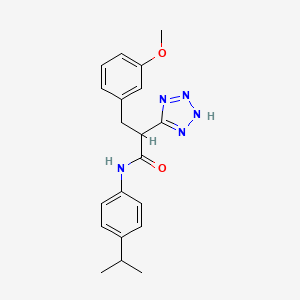
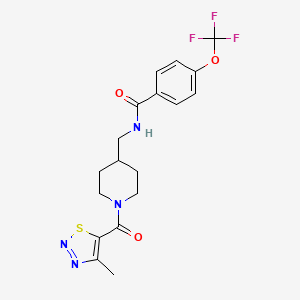

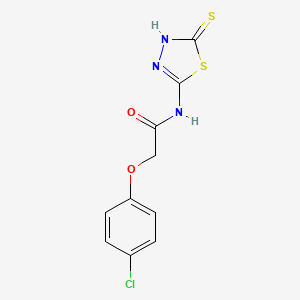
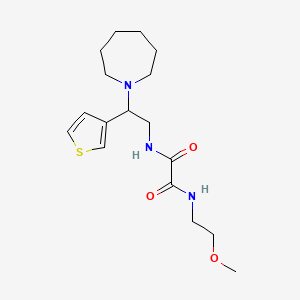
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)
![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)
![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)
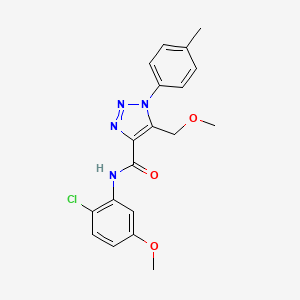
![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)

